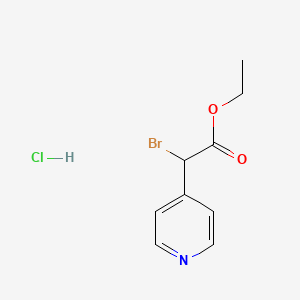
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromo group attached to the ethyl acetate moiety, which is further connected to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(pyridin-4-yl)acetate hydrochloride typically involves the bromination of ethyl (pyridin-4-yl)acetate. One common method includes the reaction of ethyl (pyridin-4-yl)acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of ethyl bromo(pyridin-4-yl)acetate hydrochloride may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding ethyl (pyridin-4-yl)acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl (pyridin-4-yl)acetate derivatives with various substituents replacing the bromo group.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl (pyridin-4-yl)acetate.
科学研究应用
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It serves as a precursor for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of ethyl bromo(pyridin-4-yl)acetate hydrochloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromo group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
相似化合物的比较
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride can be compared with other similar compounds such as:
Ethyl (pyridin-4-yl)acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
Methyl bromo(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Pyridine derivatives: Compounds like pyridine N-oxides and pyridine carboxylates share the pyridine ring but differ in functional groups, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of a bromo group and an ethyl ester, providing distinct reactivity and versatility in synthetic applications.
属性
分子式 |
C9H11BrClNO2 |
|---|---|
分子量 |
280.54 g/mol |
IUPAC 名称 |
ethyl 2-bromo-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2H2,1H3;1H |
InChI 键 |
GYJDUPLPZGAPAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=NC=C1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















